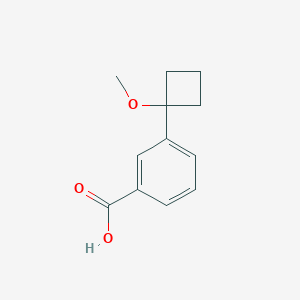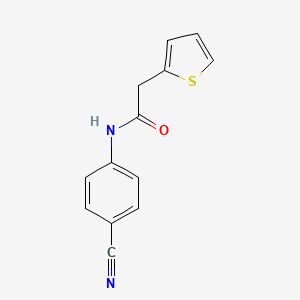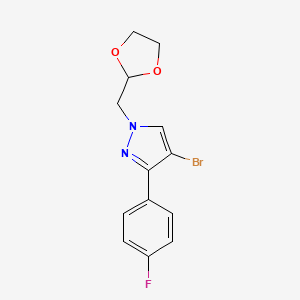
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine, also known as P7C3, is a small molecule that has been studied for its neuroprotective properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center. Since then, numerous studies have been conducted to investigate its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
The mechanism of action of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is not fully understood, but it is thought to act through the upregulation of nicotinamide adenine dinucleotide (NAD) synthesis. NAD is a coenzyme that plays a key role in cellular metabolism and energy production. This compound has been shown to increase NAD levels in neurons, which may help to protect them from damage.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the production of new neurons in the hippocampus, a region of the brain that is important for learning and memory. It has also been shown to increase the activity of enzymes involved in energy production and to improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is that it is a small molecule that can be easily synthesized and modified. This makes it a good candidate for drug development. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging. Additionally, there is interest in developing more potent and selective analogs of this compound that may have improved therapeutic properties.
Synthesemethoden
The synthesis of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine involves a multi-step process that starts with the reaction of 3-chloropyridine with 1-phenyl-1H-pyrazole-3-carbaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of this compound. The yield of the final product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has been shown to have neuroprotective effects in a variety of animal models. It has been tested in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury, among others. In these studies, this compound has been found to increase the survival of neurons and improve cognitive function.
Eigenschaften
IUPAC Name |
4-(1-phenylpyrazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMUSZXKVNYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)


![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)